Product packaging for 6-Amino-3,5-dibromopicolinic acid(Cat. No.:)

6-Amino-3,5-dibromopicolinic acid

Cat. No.: B13137281
M. Wt: 295.92 g/mol
InChI Key: GIPGBBSPTLBWTJ-UHFFFAOYSA-N
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Description

An Overview of Picolinic Acid and its Halogenated Analogues in Contemporary Chemical Research

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound with a pyridine (B92270) ring and a carboxylic acid substituent at the 2-position. wikipedia.org It is a white solid that is soluble in water. wikipedia.org Picolinic acid and its derivatives are a notable class of compounds. nih.gov In recent years, research has expanded to include halogenated analogues of picolinic acid, where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms such as chlorine, bromine, or fluorine.

The presence of halogens significantly influences the electronic properties, reactivity, and biological activity of the picolinic acid molecule. This has led to the development of numerous halogenated picolinic acid derivatives with applications in various fields of chemical research. For instance, certain halogenated picolinic acid derivatives have been investigated for their potential as herbicides. nih.govmdpi.com The modification of the picolinic acid structure with halogens and other functional groups allows for the fine-tuning of their chemical and physical properties to suit specific applications.

The Role of 6-Amino-3,5-dibromopicolinic Acid as a Key Chemical Scaffold

This compound is a specific derivative of picolinic acid characterized by an amino group at the 6-position and two bromine atoms at the 3 and 5-positions of the pyridine ring. This substitution pattern imparts distinct reactivity to the molecule, making it a valuable scaffold in organic synthesis. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The pyridine unit itself is considered an attractive scaffold in drug discovery and can be found in numerous natural and synthetic compounds with interesting biological profiles. mdpi.com

The amino and carboxylic acid groups on the this compound scaffold provide reactive sites for further chemical modifications. The bromine atoms also serve as handles for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures. This versatility allows chemists to systematically modify the structure of the parent compound and investigate the structure-activity relationships of the resulting derivatives.

Current Research Trajectories and Academic Significance of this compound

The academic significance of this compound lies in its utility as an intermediate for the creation of novel compounds with potential applications in medicinal chemistry and materials science. Research efforts are often directed towards the synthesis of new derivatives and the evaluation of their properties. The ability to functionalize the scaffold at multiple positions allows for the exploration of a vast chemical space.

Current research trajectories involving similar halogenated and aminated picolinic acid structures focus on the design and synthesis of compounds with specific biological activities. While this article will not delve into specific applications, the underlying synthetic strategies and the exploration of new chemical entities based on such scaffolds are a testament to the ongoing importance of compounds like this compound in advancing chemical science.

PropertyValue
IUPAC Name 6-Amino-3,5-dibromopyridine-2-carboxylic acid
Molecular Formula C6H4Br2N2O2
Molecular Weight 311.92 g/mol
CAS Number 1360437-38-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2N2O2 B13137281 6-Amino-3,5-dibromopicolinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

6-amino-3,5-dibromopyridine-2-carboxylic acid

InChI

InChI=1S/C6H4Br2N2O2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H2,9,10)(H,11,12)

InChI Key

GIPGBBSPTLBWTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)N)C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Amino 3,5 Dibromopicolinic Acid and Its Structural Analogues

Exploration of Novel Synthetic Paradigms for Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives, including structurally complex molecules like 6-Amino-3,5-dibromopicolinic acid, has been significantly advanced by the exploration of novel synthetic paradigms. These modern approaches offer improvements in efficiency, selectivity, and environmental impact over traditional methods. Key areas of innovation include the application of multi-component reactions, the development of advanced catalytic systems, and the use of direct C-H bond functionalization strategies.

One innovative approach involves the use of multi-component reactions (MCRs) for the synthesis of picolinate (B1231196) and picolinic acid derivatives. For instance, a cooperative vinylogous anomeric-based oxidation has been successfully employed using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2. rsc.org This method facilitates a reaction between components like 2-oxopropanoic acid or its ethyl ester, ammonium (B1175870) acetate, malononitrile, and various aldehydes to produce the desired picolinate structures. rsc.org The use of such catalysts allows for the synthesis to be carried out at ambient temperatures. rsc.org

The development of novel heterogeneous catalysts is a cornerstone of modern synthetic strategies for picolinic acid derivatives. Metal-Organic Frameworks (MOFs) have emerged as particularly effective catalysts. For example, a pillar-layered MOF with urea (B33335) linkers has been designed and utilized as an efficient heterogeneous catalyst for the synthesis of 1,8-naphthyridines via a one-pot, three-component tandem reaction. researchgate.net This process benefits from high yields and short reaction times, and the catalyst can be recycled multiple times without a significant loss of efficiency. researchgate.net Another study highlights the use of vanadium-titanium (B8517020) oxide catalysts for the heterogeneous oxidation of 2-picoline, which demonstrates selectivity for picolinic acid at temperatures between 200–300°C. researchgate.net

Recent research has also focused on the direct functionalization of the pyridine (B92270) ring, which is a highly desirable strategy for synthesizing substituted picolinic acids. Palladium-catalyzed C-H/C-H [3 + 2] annulation of imidazopyridines with 2-halobenzoic acids represents a significant advancement. acs.org This transformation can even accommodate challenging substrates like 3-bromopicolinic acid, which contains a strongly coordinating pyridyl group. acs.org Furthermore, Pd(II)-catalyzed alkoxycarbonylation of aromatic C-H bonds with alkyl chloroformates provides a direct route to substituted phthalic acid esters, which can be precursors to picolinic acid analogues. rsc.org

The following table summarizes selected novel synthetic methodologies for picolinic acid derivatives, highlighting the diversity of modern approaches.

Synthetic StrategyReactantsCatalyst/ReagentProduct TypeKey AdvantagesReference(s)
Multi-component Anomeric-Based Oxidation2-oxopropanoic acid/ethyl 2-oxopropanoate, ammonium acetate, malononitrile, aldehydesUiO-66(Zr)-N(CH2PO3H2)2Picolinate and picolinic acid derivativesAmbient temperature, heterogeneous catalysis rsc.orgnih.gov
Tandem Knoevenagel/Michael/Cyclization/Anomeric-Based OxidationAldehydes, malononitrile, active methylene (B1212753) compoundsBasu-HDI (pillar-layered MOF)1,8-NaphthyridinesHigh yields, short reaction time, recyclable catalyst researchgate.net
Heterogeneous Catalytic Oxidation2-picoline, oxygen, waterVanadium-titanium oxidePicolinic acidSelective oxidation researchgate.net
Pd-Catalyzed C-H/C-H [3 + 2] AnnulationImidazopyridines, 2-halobenzoic acidsPd(OAc)2, Zn(OAc)2Pyridine-incorporated fused ringsDirect C-H functionalization, tolerates coordinating groups acs.org
One-pot Two-step SynthesisAromatic aldehydes, malononitrile, cyanoacetamideBetaine, Guanidine carbonate6-amino-2-pyridone-3,5-dicarbonitrilesUse of natural product catalysts, non-hazardous nih.gov
Pd-Catalyzed AlkoxycarbonylationBenzamides, alkyl chloroformatesPd(II)Substituted phthalic acid estersDirect C-H activation, operational simplicity rsc.org

These emerging synthetic paradigms provide powerful tools for the construction of complex picolinic acid derivatives. The continued development of novel catalysts and reaction pathways is expected to further enhance the accessibility and structural diversity of this important class of compounds.

Theoretical and Computational Chemistry Investigations of 6 Amino 3,5 Dibromopicolinic Acid

Quantum Chemical Studies Using Density Functional Theory (DFT)

Molecular Geometry Optimization and Electronic Structure Analysis

No published data is available.

Frontier Molecular Orbital (HOMO/LUMO) and Reactivity Descriptors

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Spectroscopic Property Predictions through Computational Modeling

Theoretical Infrared and UV-Vis Spectra Generation

No published data is available.

Computational NMR Chemical Shift Calculations

No published data is available.

Conformational Analysis and Potential Energy Surface Mapping

Detailed conformational analysis and potential energy surface (PES) mapping specifically for 6-Amino-3,5-dibromopicolinic acid have not been extensively reported in publicly available research. General computational chemistry methods are often employed to understand the conformational preferences of picolinic acid derivatives. For example, density functional theory (DFT) calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are standard for optimizing molecular geometries and exploring conformational landscapes. researchgate.net

These types of analyses for picolinic acid derivatives typically investigate the rotational freedom around single bonds, such as the bond connecting a substituent to the pyridine (B92270) ring. researchgate.net The resulting potential energy surface maps can identify low-energy conformers and the energy barriers between them, which is crucial for understanding molecular flexibility and interaction with biological targets.

Chemical Reactivity, Derivatization, and Coordination Chemistry of 6 Amino 3,5 Dibromopicolinic Acid

Chemical Transformations and Reaction Pathways of Halogenated Aminopicolinic Acids

The reactivity of halogenated aminopicolinic acids is dictated by the specific positions of the halogen, amino, and carboxylic acid groups on the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electronic effects of the amino and bromine substituents, influences the susceptibility of the molecule to various reactions.

The bromine atoms at the 3 and 5 positions of the picolinic acid backbone are key sites for synthetic modification. These positions are susceptible to a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

One of the most powerful methods for the functionalization of bromoarenes is the Suzuki-Miyaura coupling reaction . wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the cross-coupling of the brominated pyridine with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org The general mechanism for this reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org The use of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step. organic-chemistry.org

The reactivity of dibrominated pyridines in Suzuki couplings allows for the sequential and regioselective introduction of different aryl or alkyl groups. For instance, in 3,5-dibromo-2-pyrone, Suzuki-Miyaura coupling can be directed to either the C3 or C5 position depending on the reaction conditions. umsl.edu This suggests that selective functionalization of one bromine atom over the other in 6-amino-3,5-dibromopicolinic acid could be achievable under carefully controlled conditions. The synthesis of pyridine-3,5-bis(phenyl-4-carboxylic acid) from 3,5-dibromopyridine (B18299) via a Suzuki coupling has been demonstrated, highlighting the utility of this reaction for creating extended aromatic systems. bldpharm.com

Beyond Suzuki couplings, other palladium-catalyzed reactions like the Stille coupling, which uses organotin reagents, are also applicable for the functionalization of brominated pyridines. umsl.edu Furthermore, nucleophilic aromatic substitution (SNAr) reactions can occur at the bromine-substituted carbons, especially with strong nucleophiles. For example, 3,5-dibromopyridine can react with aliphatic amines under microwave heating to yield 3-amino-5-bromopyridine (B85033) derivatives. nih.gov The electron-donating amino group can deactivate the pyridine ring towards further substitution, allowing for mono-alkylation. nih.gov

The following table provides a summary of representative reactions at the bromine substituents of related dibromopyridine systems.

Reaction TypeReagents and ConditionsProduct TypeReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), Solvent (e.g., EtOH)Aryl-substituted pyridine bldpharm.com
Stille CouplingOrganostannane, Pd catalyst, with or without Cu(I) additiveAryl- or vinyl-substituted pyridine umsl.edu
Nucleophilic Aromatic SubstitutionAliphatic amine, Microwave heatingAmino-substituted pyridine nih.gov
Lithiation and Electrophilic QuenchLDA, then electrophile4-Alkyl-3,5-dibromopyridine organic-chemistry.org

The amino and carboxylic acid groups on the this compound scaffold exhibit characteristic reactivities that allow for a wide range of derivatizations. These functional groups are pivotal for incorporating this molecule into larger structures such as peptides and polymers.

The carboxylic acid group can undergo standard esterification and amidation reactions. For instance, picolinic acid can be converted to its acid chloride using thionyl chloride (SOCl₂), which can then be reacted with an alcohol or an amine to form the corresponding ester or amide. umsl.edunih.gov This method has been used to synthesize a variety of N-alkyl-N-phenylpicolinamides. nih.gov The carboxylic acid functionality of amino acids can also be transformed into phenyl esters, which can then participate in non-decarbonylative Suzuki-Miyaura reactions to form amino ketones. nih.gov

The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. The amino group of an amino acid can react with ninhydrin (B49086) to produce a characteristic purple color, a reaction often used for detection. mdpi.com In synthetic applications, the amino group can be protected to allow for selective reaction at other sites of the molecule. The reactivity of amino acids is pH-dependent, as they can exist as zwitterions, cations, or anions in solution. mdpi.com The amino group of one amino acid can be coupled with the carboxylic acid of another to form a peptide bond, a fundamental reaction in protein synthesis.

The interplay between the amino and carboxylic acid groups allows for the formation of various derivatives. The following table summarizes some of the key reactions involving these functionalities.

Functional GroupReaction TypeReagents and ConditionsProduct TypeReference
Carboxylic AcidEsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or via acid chloridePicolinate (B1231196) ester umsl.edu
Carboxylic AcidAmidationAmine, Coupling agent or via acid chloridePicolinamide nih.gov
Amino GroupAcylationAcyl chloride or anhydrideN-Acyl derivative organic-chemistry.org
BothPeptide CouplingAnother amino acid, Coupling reagents (e.g., DCC, HOBt)Dipeptide nih.gov

Synthesis of Novel Derivatives and Analogues

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of a diverse array of novel molecules with potential applications in medicinal chemistry, materials science, and chemical biology.

Halogenated picolinic acids are valuable precursors for the construction of more complex heterocyclic systems. The bromine atoms can serve as handles for intramolecular or intermolecular cyclization reactions to form fused or linked heterocyclic structures. For example, picolinic acid derivatives have been used in palladium-catalyzed C-H/N-H coupling reactions to form five- and six-membered heterocycles like pyrrolidines and indolines. google.com

The Suzuki coupling reaction is a powerful tool for building complex heterocyclic scaffolds. For instance, 6-aryl-4-aminopicolinates can be synthesized via a direct Suzuki coupling, which offers a more efficient route by eliminating protection and deprotection steps. bldpharm.com Similarly, picolinic acid herbicides have been developed by replacing a chlorine atom at the 6-position with a phenyl-substituted pyrazole (B372694) via a multi-step synthesis involving nucleophilic substitution and cyclization reactions. scripps.edu

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into peptides and proteins to introduce novel functions or properties. enamine.net this compound, with its amino and carboxylic acid groups, can be considered a UAA building block. Its rigid, substituted pyridine core can impart specific conformational constraints on peptides. The bromine atoms offer sites for further modification, allowing for the creation of a library of related UAAs.

The incorporation of UAAs into proteins can be achieved through various methods, including the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs that recognize a stop codon. This allows for the site-specific insertion of the UAA into a protein sequence. The development of synthetic methods to create novel UAA building blocks is an active area of research, with applications in drug discovery and protein engineering. enamine.net The structural diversity offered by UAAs, including those derived from this compound, can lead to peptides with enhanced stability and biological activity. enamine.net

The bifunctional nature of amino acids makes them excellent candidates for use as linkers in the construction of larger molecules, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). nih.govnih.gov The amino and carboxylic acid groups provide two points of attachment for connecting a targeting moiety to a payload.

This compound could serve as a rigid linker, with the bromine atoms providing additional handles for conjugation or for modulating the properties of the linker. The use of mono-amino acid linkers has been shown to be effective in the design of cleavable linkers for the conditional release of drugs. nih.gov The specific properties of the amino acid linker can influence the stability and release profile of the conjugate. The rigid structure of this compound could lead to linkers with predictable conformations, which can be advantageous in the design of targeted therapies. The synthesis of such linkers would typically involve the selective protection and activation of the amino and carboxylic acid groups to allow for sequential conjugation to the desired molecular fragments.

Coordination Chemistry of this compound as a Ligand

The compound this compound is a derivative of picolinic acid, which is known to be a versatile multidentate ligand. Picolinic acid and its analogs can form stable complexes with a variety of metal ions, leading to interesting topologies and properties. ajol.info The presence of the amino group and bromine substituents on the pyridine ring of this compound introduces additional functionalities that can influence its coordination behavior and the properties of the resulting metal complexes.

Metal-Ligand Interactions and Complex Formation

The coordination of this compound with metal ions typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This chelation behavior is a common feature of picolinic acid-based ligands. ajol.info The amino group at the 6-position can also participate in coordination or influence the electronic properties of the ligand, thereby affecting the stability and structure of the metal complexes formed.

Studies on similar amino-substituted picolinic acids have shown that they can form complexes with various transition metals. For instance, the interaction of Cu(II) with 6-aminopenicillanic acid, which also contains an amino group, has been studied, revealing the formation of both binary and ternary complexes. cu.edu.eg The stability of these complexes is influenced by factors such as pH and the presence of other ligands. cu.edu.eg In the case of this compound, the electron-withdrawing nature of the bromine atoms can be expected to affect the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, which in turn would modulate the metal-ligand bond strengths.

The formation of metal complexes with ligands containing amino and carboxylate functionalities is a well-established area of coordination chemistry. nih.gov The stoichiometry and stability constants of these complexes are crucial parameters that determine their behavior in different chemical environments. nih.gov For example, palladium(II) complexes with amino-triazine ligands have been synthesized and their interactions with biologically relevant molecules have been investigated. nih.gov

Ligand Metal Ion(s) Coordination Sites Resulting Complex Type
Picolinic AcidVarious transition metalsPyridine N, Carboxylate O ajol.infoMononuclear and polynuclear complexes ajol.info
6-Aminopenicillanic AcidCopper(II)Amino group, β-lactam carbonyl O cu.edu.egBinary and ternary complexes cu.edu.eg
3-Amino-5,6-dimethyl-1,2,4-triazinePalladium(II)Triazine N, Amino NBinary and ternary complexes nih.gov

Supramolecular Assemblies and 2D Coordination Networks

The ability of this compound to form hydrogen bonds through its amino and carboxylic acid groups, in addition to its coordination with metal centers, makes it a promising building block for the construction of supramolecular assemblies and coordination networks. Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly of these structures. mdpi.com

The formation of two-dimensional (2D) networks is a common feature in the crystal engineering of coordination complexes. sciencenet.cn In these structures, the metal ions act as nodes and the organic ligands serve as linkers, creating extended lattices. For example, 2-amino-3,5-dichlorobenzohydroxamic acid forms 2D networks through a combination of O-H···N/O and N-H···O/Cl hydrogen bonds. researchgate.net Similarly, this compound can be expected to form robust hydrogen-bonded networks, potentially in combination with metal coordination, to generate 2D or even three-dimensional (3D) supramolecular architectures.

The interplay between metal-ligand coordination and other non-covalent interactions is key to controlling the dimensionality and topology of the resulting assemblies. mdpi.comnih.gov The substituents on the ligand, such as the bromine atoms in this compound, can also participate in halogen bonding, further influencing the supramolecular structure. mdpi.com

Compound Interactions Involved Resulting Structure
2-Amino-3,5-dichlorobenzohydroxamic acidO-H···N/O and N-H···O/Cl hydrogen bonds researchgate.net2D layers researchgate.net
3-Chlorobenzoic acid and 4-Amino-2-chloropyridineN-H···O hydrogen bonds, π-π stacking, halogen bonding mdpi.com1D and 2D networks mdpi.com
Silver(I) with aminopyrimidyl and dicarboxylate ligandsAg-N, Ag-O coordination, N-H···N hydrogen bonds sciencenet.cn2D and 3D frameworks sciencenet.cn

Explorations in Metal-Organic Frameworks (MOFs) and Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.gov The tunability of their structure and the diversity of their components make them highly promising for applications in catalysis. nih.govmdpi.com Ligands containing amino groups are frequently used in the synthesis of MOFs, as the amino functionality can be a site for post-synthetic modification or can directly participate in catalytic processes. ekb.eg

While specific research on this compound as a linker in MOFs is not widely documented, its structural features suggest its potential in this area. The combination of a pyridine ring, a carboxylic acid, and an amino group in one molecule makes it a versatile candidate for constructing functional MOFs. The bromine atoms could also introduce unique electronic or steric effects.

The catalytic activity of MOFs often arises from the metal nodes, the organic linkers, or encapsulated guest molecules. researchgate.netdntb.gov.ua For instance, MOFs have been shown to be effective catalysts for various organic reactions, including the depolymerization of polycarbonate and the cycloaddition of CO2. mdpi.comresearchgate.net The incorporation of ligands like this compound into MOF structures could lead to new catalytic materials with tailored properties. The amino group, for example, could serve as a basic catalytic site. ekb.eg

MOF System Ligand/Components Application
UiO-66-NH2, MAF-6, ZIF-8Various, some with amino-functionalized linkers researchgate.netCatalytic depolymerization of polycarbonate researchgate.net
Pillared MOFsMetal ions, carboxylic acid ligands, N-chelating ligands mdpi.comCatalytic CO2 cycloaddition mdpi.com
Amino acid-based MOFs2-Amino-1,4-benzenedicarboxylic acid and various metals ekb.egGas separation, catalysis, gas storage, water treatment ekb.eg

Advanced Research Applications and Future Directions for 6 Amino 3,5 Dibromopicolinic Acid Derivatives

Applications in Agrochemical Sciences

The pyridine (B92270) ring is a significant scaffold in the development of agrochemicals, including fungicides, insecticides, and herbicides. researchgate.net The strategic incorporation of pyridine structures into pesticide design can enhance biological activity and influence toxicological profiles. researchgate.net

Development of Novel Herbicidal Agents and Mechanisms of Action

Derivatives of picolinic acid represent a notable class of synthetic auxin herbicides. researchgate.netnih.govmdpi.com These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), which is crucial for regulating cell division, differentiation, and elongation. grdc.com.au By simulating high concentrations of IAA, these synthetic auxins induce abnormal and uncontrolled growth in susceptible plants, leading to twisted growth, cupped leaves, and eventual death. grdc.com.auvt.edu

Research has focused on modifying the picolinic acid structure to create new herbicides with improved efficacy and crop selectivity. A key strategy involves replacing atoms or groups at the 6-position of the picolinic acid ring. mdpi.com For instance, replacing the chlorine atom at this position with a phenyl group led to the discovery of potent 6-aryl-2-picolinate herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.com

Following this strategy, scientists have designed and synthesized novel picolinic acid derivatives by introducing substituted pyrazolyl groups at the 6-position. researchgate.netmdpi.commdpi.com These modifications aim to discover compounds that bind effectively to auxin receptors, such as the auxin-signaling F-box protein 5 (AFB5). researchgate.netnih.gov Molecular docking studies have shown that these novel compounds can fit into the auxin-binding pocket of the receptor more intensively than older herbicides like picloram (B1677784). researchgate.netnih.gov

The herbicidal activity of these new derivatives is often evaluated through root growth inhibition assays on model plants like Arabidopsis thaliana and various weed species. mdpi.comnih.gov

Herbicidal Activity of Picolinic Acid Derivatives
Compound ClassModification StrategyKey FindingReference Compound
6-Aryl-2-picolinatesReplacing 6-Cl with a phenyl groupLed to the discovery of halauxifen-methyl and florpyrauxifen-benzyl. mdpi.comPicloram
6-(5-Aryl-1-pyrazolyl)-2-picolinic acidsReplacing 6-Cl with a phenyl-substituted pyrazole (B372694)Compound V-8 showed better post-emergence activity than picloram. nih.govmdpi.comPicloram
4-Amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsIntroducing a phenyl-substituted pyrazolyl group at the 6-position of a fluorinated picolinic acidSeveral compounds exhibited superior root growth inhibition compared to florpyrauxifen. mdpi.comFlorpyrauxifen
6-Indazolyl-2-picolinic acidsReplacing the pyrazolyl group with an indazolyl groupShowed excellent inhibition of weed root growth, with a potentially different mode of action involving ethylene (B1197577) and ABA production. nih.govPicloram

Research on Pyridine Derivatives in Crop Protection

Pyridine-based compounds are integral to modern agriculture, with applications extending beyond herbicides to include insecticides and fungicides. researchgate.net The pyridine heterocycle is found in numerous natural products and pharmaceuticals and is a key component in 18% of the top-selling agrochemicals. researchgate.net

Research in this area includes the synthesis and testing of various pyridine derivatives for insecticidal properties. For example, specific pyridine derivatives have demonstrated potent aphidicidal activities, in some cases exceeding the efficacy of commercial insecticides like acetamiprid. nih.gov Another area of focus is the development of trifluoromethylpyridine (TFMP) fragments, which are valued for their unique physicochemical properties and significant biological activity in crop protection. acs.org The versatility of the pyridine scaffold allows for the creation of a wide range of active compounds, from auxin mimics like picloram and clopyralid (B1669233) for broadleaf weed control to novel fungicides and insecticides. researchgate.netvt.edu

Contributions to Materials Science and Advanced Functional Materials

The chemical structure of 6-amino-3,5-dibromopicolinic acid, featuring both a primary amine and a carboxylic acid, provides functional groups capable of undergoing a variety of chemical transformations, making it a potential building block in materials science.

Role in the Synthesis of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes. The synthesis process typically involves the diazotization of a primary aromatic amine, such as an aminopyridine derivative, using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a diazonium salt. The resulting diazonium salt is an electrophile that can then be coupled with an electron-rich species like a phenol (B47542) or another amine to form an azo compound, which is often highly colored. ekb.eg

While direct synthesis of dyes from this compound is not extensively documented in the provided search results, the presence of the 6-amino group makes it a candidate for serving as the diazo component in such reactions. Azo dyes derived from heterocyclic amines are known to produce brilliant shades with high tinctorial strength. ekb.eg The specific color of the resulting dye would be influenced by the substituents on both the diazo component (the picolinic acid derivative) and the coupling component. semanticscholar.org

Exploration in the Development of New Polymeric and Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. mdpi.com Amino acids and molecules containing pyridine rings are widely used as building blocks for these materials due to their inherent ability to form strong and directional hydrogen bonds. mdpi.comrug.nl

The this compound molecule possesses key functional groups—the carboxylic acid and the amino group—that are excellent hydrogen bond donors and acceptors. This dual functionality allows for the potential formation of self-assembling systems. For instance, the carboxylic acid can form dimers, while the amino group and the pyridine nitrogen can participate in further hydrogen bonding networks, analogous to how peptide amphiphiles self-assemble in aqueous environments. nih.gov These interactions could drive the assembly of the molecules into one-dimensional nanostructures like fibers or tapes, which can entangle to form gels or other soft materials. mdpi.com The programmability of these non-covalent bonds allows for the creation of materials with responsive or self-healing properties.

Preclinical and Mechanistic Studies in Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While preclinical studies specifically on this compound are not detailed in the available literature, research on closely related structures highlights the potential of this chemical family.

For example, derivatives of aminopyridines and related nitrogen-containing heterocycles like aminopyrazoles are actively being investigated for various therapeutic applications. mdpi.com Methyl 6-amino-5-bromopicolinate, a closely related ester, is used in the preparation of aminopyridinamides that act as sodium channel modulators. chemicalbook.com Furthermore, other 6-amino heterocyclic structures, such as 6-amino-1,3,5-triazine derivatives, have been designed and optimized as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. researchgate.netnih.gov In these studies, the 6-amino group often plays a crucial role in binding to the target protein. For instance, BTK inhibitors bearing this scaffold have shown potent enzymatic inhibition and effective anti-proliferative activity in cancer cell lines. nih.gov

These examples demonstrate that the aminopyridine core, as present in this compound, is a valuable starting point for the design of biologically active molecules. Further derivatization could lead to novel candidates for preclinical investigation in areas such as oncology, inflammation, or neurology.

Design of Bioactive Scaffolds and Chemical Probes

The core structure of this compound is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets through varied modifications. The aminopyridine core is a recurring motif in many biologically active compounds. For instance, the closely related 2-amino-3,5-dicarbonitrile-6-thiopyridine scaffold is recognized for its wide-ranging therapeutic potential in conditions such as cancer, Parkinson's disease, and various infections. researchgate.netresearchgate.net Similarly, derivatives of 2-amino-3,5-dicyanopyridine have been extensively developed as potent and selective ligands for adenosine (B11128) receptors. nih.govnih.gov

These examples underscore the versatility of the aminopyridine core. The this compound structure offers several advantages for creating diverse chemical libraries:

The amino group can be acylated, alkylated, or used in cyclization reactions.

The carboxylic acid can be converted to esters, amides, or other bioisosteres.

The bromine atoms can be substituted through cross-coupling reactions, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).

Furthermore, this scaffold is a candidate for the development of chemical probes . A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. nih.gov By attaching fluorescent tags or reactive groups to derivatives of this compound, researchers could potentially create tools to investigate the localization, expression, and function of its molecular targets in cells and tissues.

Investigations into Molecular Targets and Pathways (e.g., Adenosine Receptors, Metalloenzymes)

Based on its structural features and the known targets of analogous compounds, derivatives of this compound are hypothesized to interact with several important classes of biological targets.

Adenosine Receptors: Adenosine receptors (ARs) are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that regulate a vast number of physiological processes, making them attractive drug targets for cardiovascular, inflammatory, and neurological disorders. mdpi.commdpi.com A significant body of research has identified derivatives of 2-amino-3,5-dicyanopyridine as potent and selective AR ligands. nih.gov Given the strong structural similarity, the this compound scaffold is a prime candidate for developing novel adenosine receptor agonists or antagonists. The specific substitutions on the pyridine ring would be critical in determining the affinity and selectivity for the different AR subtypes.

Metalloenzymes: Metalloenzymes, which constitute approximately one-third of all proteins, utilize a coordinated metal ion in their active site to perform catalysis. They are critical targets for diseases ranging from cancer to hypertension. nih.govnih.gov Metalloenzyme inhibitors typically work by incorporating a metal-binding group (MBG) that coordinates with the active site metal ion. nih.gov The this compound structure contains both a carboxylic acid and a nitrogen atom in the pyridine ring, which could act in concert to chelate metal ions like zinc, nickel, or iron found in the active sites of enzymes such as carbonic anhydrases, urease, or matrix metalloproteinases. nih.gov This makes the scaffold a promising starting point for designing novel metalloenzyme inhibitors.

Potential Molecular Target ClassRationale Based on Structural AnalogsPotential Therapeutic Areas
Adenosine Receptors (A1, A2A, A2B, A3)Derivatives of the closely related 2-amino-3,5-dicyanopyridine scaffold are known AR ligands. nih.govnih.govInflammation, Neuropathic Pain, Cardiovascular Disease, Cancer mdpi.com
Metalloenzymes (e.g., Carbonic Anhydrase, MMPs)The picolinic acid motif (carboxylic acid adjacent to ring nitrogen) can act as a metal-binding pharmacophore. nih.govnih.govGlaucoma, Cancer, Hypertension nih.gov

Exploring Prodrug Strategies and Chemical Modifications for Enhanced Biological Profiles

A significant challenge in drug development is optimizing a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.govnih.gov This strategy is often used to improve properties like solubility, membrane permeability, and targeted delivery. researchgate.net

The this compound scaffold is well-suited for prodrug design. The two key functional groups, the primary amine and the carboxylic acid, can be temporarily masked with "promoieties" that are cleaved by enzymes in the body.

Esterification of the Carboxylic Acid: The carboxylic acid can be converted into an ester. This masks the polar acid group, increasing lipophilicity and potentially enhancing the molecule's ability to cross cell membranes. These esters can then be hydrolyzed by esterase enzymes in the blood or target tissues to release the active carboxylic acid.

Derivatization of the Amino Group: The amino group can be converted into an amide or a carbamate. For example, linking an amino acid to the parent drug via an amide bond can create a prodrug that is recognized and transported by amino acid transporters, potentially increasing its uptake in specific tissues. nih.govresearchgate.net

Research into Antimicrobial Mechanisms of Action

The presence of a heterocyclic ring and halogen atoms are common features in many antimicrobial agents. Research on other halogenated heterocyclic compounds suggests that derivatives of this compound could possess antimicrobial properties. For example, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, certain quinoline (B57606) derivatives have shown that bromination can positively modulate antibacterial activity against specific strains like P. aeruginosa. mdpi.com

While the specific mechanism of action for this compound derivatives is uninvestigated, potential mechanisms, common to other synthetic antimicrobials, could include:

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the quinolone class of antibiotics. researchgate.net

Disruption of Metabolic Pathways: The compound could act as an antimetabolite, inhibiting essential enzymatic pathways.

Membrane Disruption: Highly lipophilic derivatives might interfere with the integrity of the bacterial cell membrane.

Inhibition of Key Enzymes: The scaffold could be tailored to inhibit specific microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is a target for some nitro-heterocyclic drugs. nih.gov

Emerging Research Opportunities and Interdisciplinary Connections

The this compound scaffold stands as a platform rich with possibilities, connecting multiple scientific disciplines. The primary emerging opportunity is the systematic synthesis and biological evaluation of a diverse library of its derivatives. This foundational work would establish the initial structure-activity relationships needed to guide further development.

Interdisciplinary connections are crucial for unlocking the full potential of this scaffold:

Medicinal and Synthetic Chemistry: To design and create novel derivatives, employing modern synthetic techniques like palladium-catalyzed cross-coupling at the bromine positions.

Computational Chemistry and Molecular Modeling: To perform docking studies to predict the binding of derivatives to potential targets like adenosine receptors and metalloenzymes, thereby prioritizing synthetic efforts.

Pharmacology and Cell Biology: To screen new compounds for activity in a range of cell-based assays and to elucidate their mechanisms of action and downstream signaling effects.

Microbiology: To test derivatives for antimicrobial activity against a panel of pathogenic bacteria and fungi and to investigate their mechanisms of killing or growth inhibition.

Future research should focus on a multi-pronged approach: leveraging the knowledge from related aminopyridine scaffolds to explore established targets like adenosine receptors, while simultaneously screening for novel activities, such as metalloenzyme inhibition and antimicrobial effects. This strategy will pave the way for developing the next generation of therapeutic agents from this promising molecular framework.

Q & A

Q. What are the recommended methods for synthesizing 6-Amino-3,5-dibromopicolinic acid in laboratory settings?

Methodological Answer: Synthesis typically involves bromination and functional group modification. For example, analogous pyridine derivatives (e.g., 6-amino-3,5-dicarbonitrile-2-thio-pyridines) are synthesized via microwave-assisted reactions using Lewis acid catalysts under controlled conditions, which improve yield and reduce reaction time . Precursor compounds like 3,5-dihalogenated picolinic acids may undergo nucleophilic substitution or amination steps. Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography. Safety protocols for handling brominating agents (e.g., PBr₃) must align with SDS guidelines, including fume hood use and PPE compliance .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment. For example, oxidized lipid analogs are analyzed using electrospray ionization (ESI) in positive ion mode, with normalization to internal standards like 1,2-di-palmitoyl-sn-glycero-3-phosphorylcholine (DPPC) . Nuclear magnetic resonance (NMR) (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) confirm structural features like NH₂ and Br substituents. Quantitative analysis may follow ISO 5725 guidelines for precision and accuracy .

Q. How should researchers handle safety concerns during experimental work with brominated picolinic acids?

Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation. For inhalation exposure, immediately move to fresh air and seek medical attention if symptoms persist . Use chemical fume hoods for synthesis steps involving volatile brominating agents. Waste disposal must comply with institutional protocols for halogenated organic compounds.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer: Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Employ iterative validation:

  • Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts).
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Replicate synthesis under anhydrous conditions to eliminate solvent interference . Statistical tools like Pearson correlation can assess data consistency across batches .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for brominated picolinic acid derivatives?

Methodological Answer: Apply the PICO framework to define study parameters:

  • Population: Target enzymes or receptors (e.g., salicylic acid-like inhibition ).
  • Intervention: Derivatives with varying Br/NH₂ substitutions.
  • Comparison: Native ligands (e.g., 4-hydroxybenzoic acid analogs ).
  • Outcome: Binding affinity (IC₅₀) or thermodynamic stability (ΔG). Use dose-response assays and molecular docking simulations to prioritize candidates. Normalize activity data to controls (e.g., DPPC ) to minimize batch variability.

Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects in biological assays involving this compound?

Methodological Answer: For non-linear dose-response curves, fit data using four-parameter logistic models (e.g., Hill equation). Use unpaired two-tailed Student’s t-tests to compare treatment groups, with significance thresholds set at p < 0.05, p < 0.01, and p < 0.001 . For multivariate data (e.g., enzyme inhibition + cytotoxicity), apply principal component analysis (PCA) or hierarchical clustering to identify outliers.

Methodological Considerations Table

Research PhaseKey TechniquesReferences
SynthesisMicrowave-assisted synthesis, Lewis acid catalysis
CharacterizationLC-MS, ¹H/¹³C NMR, FTIR
Biological AssaysPICO framework, IC₅₀ determination, molecular docking
Data AnalysisPearson correlation, Student’s t-test, PCA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.